molecular formula C16H20N2O B6137385 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol

3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol

Cat. No. B6137385
M. Wt: 256.34 g/mol
InChI Key: AJAPAGFKJYVVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol (DPPE) is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. DPPE is a chiral compound that exhibits both agonist and antagonist properties at different receptors. Its unique chemical structure makes it an interesting subject of study in the field of drug discovery.

Mechanism of Action

The exact mechanism of action of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol is not fully understood. It is thought to act as a partial agonist or antagonist at different receptors depending on the concentration and receptor subtype. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to its potential use as an antidepressant. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been found to decrease the release of cortisol, a stress hormone, in animal models.

Advantages and Limitations for Lab Experiments

3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has several advantages for use in lab experiments. It has a high affinity for specific receptors, making it useful for studying the effects of receptor activation or inhibition. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol is also relatively easy to synthesize and purify, allowing for large-scale production. However, 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol's effects can be dose-dependent and may vary depending on the receptor subtype and concentration. Additionally, 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol's effects may differ between animal models and humans, limiting its potential clinical applications.

Future Directions

There are several future directions for research on 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol. One potential avenue is the development of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol analogs with improved selectivity and efficacy. Another area of research is the potential use of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol and its effects on different receptor subtypes.

Synthesis Methods

3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxaldehyde and 3-chloro-1-phenyl-1-propanol followed by reductive amination with dimethylamine. The resulting product is then purified through column chromatography. This synthesis method has been optimized and can produce high yields of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol with high purity.

Scientific Research Applications

3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been studied extensively for its potential applications in medicine and pharmacology. It has been shown to have an effect on a variety of receptors including serotonin, dopamine, and adrenergic receptors. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been found to have analgesic, anxiolytic, and antipsychotic properties in animal models.

properties

IUPAC Name

3-(dimethylamino)-1-phenyl-1-pyridin-3-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18(2)12-10-16(19,14-7-4-3-5-8-14)15-9-6-11-17-13-15/h3-9,11,13,19H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAPAGFKJYVVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-phenyl-1-pyridin-3-ylpropan-1-ol

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